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(2R)-3-amino-1,1,1-trifluoropropan-2-ol

Cat. No.: B3039610
CAS No.: 1217730-60-3
M. Wt: 129.08 g/mol
InChI Key: RISHBQWFBUTROQ-UWTATZPHSA-N
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Description

Significance of Chiral Fluorinated Amines as Synthetic Building Blocks

Chiral fluorinated amines are a class of organic compounds of significant interest in modern drug discovery and materials science. Their importance stems from the unique combination of chirality and the presence of fluorine atoms, which imparts advantageous properties to molecules.

Chirality, or the "handedness" of a molecule, is fundamental in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov This means that the different enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different biological activities. acs.org One enantiomer might provide a therapeutic effect, while the other could be inactive or even cause adverse effects. acs.org Consequently, the ability to synthesize single, pure enantiomers is a critical aspect of drug development, a goal facilitated by using chiral building blocks. mdpi.commdpi.com

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into these chiral amines can profoundly alter a molecule's physicochemical and biological properties. nih.govnbinno.com Key benefits include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes in the body. This can lead to a longer biological half-life for a drug, improving its efficacy and potentially reducing dosing frequency. mdpi.commdpi.com

Increased Lipophilicity : The trifluoromethyl group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross cell membranes and reach its biological target. mdpi.comnbinno.com

Modulation of Basicity : The strong electron-withdrawing nature of the CF3 group can significantly lower the basicity (pKa) of a nearby amino group. This alteration can be crucial for optimizing a drug's binding affinity to its target receptor and improving its oral bioavailability.

Improved Binding Affinity : Fluorine atoms can participate in favorable electrostatic interactions and hydrogen bonding with biological targets, leading to more potent and selective drugs. mdpi.com

Due to these beneficial properties, chiral fluorinated amines are considered privileged scaffolds in medicinal chemistry, serving as foundational components for a wide range of therapeutic agents. mdpi.commdpi.com

Overview of the Chemical Compound's Role in Modern Organic Synthesis and Medicinal Chemistry

(2R)-3-amino-1,1,1-trifluoropropan-2-ol is a prime example of a chiral fluorinated building block that plays a specific and important role in synthetic chemistry. Its utility lies in its trifunctional nature—possessing a primary amine, a secondary alcohol, and a trifluoromethyl group at a chiral center—which allows for sequential and controlled chemical modifications.

In organic synthesis , this compound is valued as a versatile intermediate. nih.gov The amino and hydroxyl groups can be selectively protected and reacted, allowing chemists to build molecular complexity in a stepwise fashion. The trifluoromethyl group not only imparts the desirable properties mentioned previously but also acts as a sterically and electronically influential group that can direct the stereochemical outcome of subsequent reactions. researchgate.net Efficient synthetic routes have been developed to produce this specific enantiomer, including methods involving modified Dakin-West reactions followed by asymmetric hydrogenation or enzymatic reduction, enabling its availability for larger-scale applications. researchgate.net

In medicinal chemistry , this compound is primarily used as a precursor for creating biologically active molecules. Its structure is incorporated into larger compounds designed to interact with specific biological targets. A significant application is its use as a key intermediate in the synthesis of inhibitors for the cholesterol ester transfer protein (CETP). researchgate.net CETP inhibitors are a class of drugs investigated for their potential to raise levels of high-density lipoprotein (HDL), often referred to as "good cholesterol."

The compound's structure can be seen as a mimic of natural amino alcohols, but with the trifluoromethyl group providing enhanced stability and lipophilicity. nih.gov This makes it an attractive component for designing peptidomimetics and other small-molecule drugs where precise stereochemistry and improved pharmacokinetic properties are essential for therapeutic success. nih.gov

Data Tables

Table 1: Physicochemical Properties of 3-amino-1,1,1-trifluoropropan-2-ol (B112625)

Note: Most publicly available data pertains to the racemic mixture (CAS 431-38-9) rather than the specific (2R)-enantiomer (CAS 164669-06-3). Properties are expected to be similar, with the key difference being the optical activity of the enantiomer.

PropertyValueSource(s)
Molecular Formula C₃H₆F₃NO scbt.com
Molecular Weight 129.08 g/mol scbt.com
Appearance Solid cymitquimica.com
Melting Point 99 °C echemi.com
Boiling Point 176.5 °C at 760 mmHg echemi.com
Density 1.344 g/cm³ echemi.com
Flash Point 60.5 °C echemi.com
InChI Key RISHBQWFBUTROQ-UHFFFAOYSA-N

Table 2: Applications in Synthesis

Application AreaRole of this compoundSpecific ExampleSource(s)
Medicinal Chemistry Chiral building block and key intermediateLarge-scale synthesis of a Cholesterol Ester Transfer Protein (CETP) inhibitor. researchgate.net
Pharmaceutical Synthesis Potential precursor for antiviral drug componentsThe structurally related trifluoroacetylated amine is a key intermediate (T17) in a reported synthesis of Nirmatrelvir. jsr.org
Organic Synthesis Versatile trifunctional intermediateUsed in the preparation of peptidomimetics and other complex, biologically active compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6F3NO B3039610 (2R)-3-amino-1,1,1-trifluoropropan-2-ol CAS No. 1217730-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-amino-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISHBQWFBUTROQ-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2r 3 Amino 1,1,1 Trifluoropropan 2 Ol and Its Enantiomers

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for the production of single-enantiomer pharmaceuticals. For (2R)-3-amino-1,1,1-trifluoropropan-2-ol, several distinct approaches have been established, ranging from chemoenzymatic methods to asymmetric catalysis and the use of chiral precursors.

Chemoenzymatic Approaches: Dakin-West Reaction Followed by Enantioselective Reduction

A highly efficient, chromatography-free asymmetric synthesis for the large-scale production of (R)-3-amino-1,1,1-trifluoropropan-2-ol has been developed. researchgate.net This method utilizes a modified Dakin-West reaction to produce a β-amino trifluoromethylketone intermediate, which is then subjected to enantioselective reduction to yield the desired chiral alcohol. researchgate.net The Dakin-West reaction transforms an amino acid into a keto-amide using an acid anhydride (B1165640) and a base like pyridine. wikipedia.org

The key steps of this chemoenzymatic approach are:

Dakin-West Reaction: An N-protected amino acid is reacted with an activating agent (e.g., trifluoroacetic anhydride) to form an azlactone intermediate. This intermediate then reacts further to yield a β-amino trifluoromethyl ketone.

Enantioselective Reduction: The resulting prochiral ketone is then reduced to the chiral alcohol using either an asymmetric hydrogenation catalyst or an enzymatic reduction. researchgate.net Biocatalytic reductions, often employing ketoreductase enzymes, are known for their high enantioselectivity under mild reaction conditions.

This combined chemical and enzymatic route offers a practical and scalable method for producing the target compound with high optical purity. researchgate.net

StepDescriptionKey ReagentsOutcome
1Modified Dakin-West ReactionN-protected amino acid, Trifluoroacetic anhydrideβ-amino trifluoromethyl ketone
2Enantioselective ReductionAsymmetric hydrogenation catalyst or Ketoreductase enzyme(R)-3-amino-1,1,1-trifluoropropan-2-ol

Chiral Precursor-Mediated Synthesis: Esterification Reactions with Chiral Carboxylic Acids

The kinetic resolution of racemic alcohols through esterification with chiral carboxylic acids is a classical yet effective strategy for obtaining enantiomerically pure compounds. This method can be applied to the synthesis of this compound by resolving a racemic mixture of 3-amino-1,1,1-trifluoropropan-2-ol (B112625).

The process typically involves:

Protection of the amine: The amino group of the racemic amino alcohol is first protected, for example, with a Boc or Cbz group.

Enzyme-catalyzed esterification: The protected racemic alcohol is then subjected to a transesterification reaction with an acyl donor (e.g., vinyl acetate) catalyzed by a lipase. Lipases can selectively acylate one enantiomer, leaving the other unreacted.

Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by chromatography.

Deprotection: Finally, the protecting groups are removed from the desired enantiomer to yield the pure chiral amino alcohol.

This method's success hinges on the lipase's ability to differentiate between the two enantiomers of the substrate.

Asymmetric Alkylation Reactions: Utilizing Optically Active Electrophiles and Chiral Amide Enolates

Asymmetric alkylation provides a powerful tool for the construction of chiral centers. The synthesis of trifluoromethyl-containing chiral compounds can be achieved through nickel-catalyzed asymmetric reductive cross-coupling fluoroalkylation. nih.gov This approach allows for the asymmetric introduction of a trifluoromethyl group into organic molecules. nih.gov While not directly reported for this compound, the principles can be adapted.

A potential strategy would involve the asymmetric alkylation of a chiral enolate with a trifluoromethylating agent. The use of chiral auxiliaries attached to the enolate can direct the approach of the electrophile, leading to a high degree of stereocontrol. Nickel catalysis has proven effective in these transformations, demonstrating high efficiency and broad functional group tolerance under mild conditions. nih.govacs.org

Chiral Nickel(II) Complex Catalysis for Gram-Scale Amino Acid Synthesis

Chiral Nickel(II) complexes have emerged as a leading methodology for the asymmetric synthesis of a wide variety of non-proteinogenic amino acids, including those containing fluorine. nih.govcas.cnresearchgate.net This method allows for the gram-scale synthesis of fluorinated amino acids with high enantiomeric purity (>94% ee). chemrxiv.org

The general approach involves the alkylation of a chiral Ni(II) complex of a Schiff base derived from glycine (B1666218) or alanine (B10760859) and a chiral ligand. nih.govchemrxiv.org The chiral ligand directs the stereochemical outcome of the alkylation reaction. After the alkylation step, the complex is hydrolyzed to release the desired amino acid, and the chiral auxiliary can often be recovered. acs.org This methodology has been successfully applied to the synthesis of various fluorinated amino acids and is noted for its practicality and scalability. nih.govchemrxiv.org

Catalyst SystemSubstrateAlkylating AgentDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
Chiral Ni(II) ComplexGlycine Schiff BaseFluorinated Alkyl Halide>90%>94% chemrxiv.org

Ring-Opening Reactions of Chiral Aziridines and Epoxides

Chiral aziridines are versatile intermediates in organic synthesis, and their ring-opening reactions provide a reliable route to various nitrogen-containing compounds. rsc.org The synthesis of enantiomerically pure 2-alkyl-2-trifluoromethylaziridines can be achieved, and their subsequent ring-opening reactions have been studied. rsc.org

The ring-opening of N-tosyl-2-trifluoromethylaziridines is highly regioselective. Under basic conditions, nucleophilic attack occurs at the less hindered carbon atom. rsc.org However, under acidic conditions, the regioselectivity depends on the nature of the substituent at the C-2 position. rsc.org For the synthesis of this compound, a nucleophilic attack of a hydroxide (B78521) source on a suitable N-protected-2-trifluoromethylaziridine precursor would be required. The reaction would proceed via an SN2 mechanism, leading to inversion of configuration at the attacked carbon center.

A study on the ring-opening of N-tosyl 2-phenyl-2-trifluoromethylaziridine with hydroxide showed that the attack was highly regioselective at the C-3 position, yielding the corresponding β-hydroxysulfonamide in excellent yield. rsc.org This demonstrates the feasibility of using this strategy to access the amino alcohol backbone.

Aziridine (B145994) PrecursorReaction ConditionsNucleophileSite of AttackProduct TypeYield
(S)-N-Tosyl-2-phenyl-2-trifluoromethylaziridineBasicOH⁻C-3β-hydroxysulfonamide84%
(S)-N-Tosyl-2-ethyl-2-trifluoromethylaziridineBasicOH⁻C-3β-hydroxysulfonamide93%

Nucleophilic Ring Opening with Preservation of Stereoselectivity

A significant strategy for the synthesis of chiral trifluoromethylated amino alcohols involves the nucleophilic ring opening of trifluoromethyl-substituted epoxides. This approach allows for the direct installation of the amine functionality while retaining the stereochemical integrity of the chiral center.

The reaction of (trifluoromethyl)oxirane with amines represents a direct route to 3-amino-1,1,1-trifluoropropan-2-ol and its derivatives. nih.gov The regioselectivity of this ring-opening reaction is a critical factor, with nucleophilic attack preferentially occurring at the less hindered carbon atom of the epoxide ring. nih.gov For instance, the reaction of trifluoromethyloxirane with ammonia (B1221849) or diethylamine (B46881) yields the corresponding trifluoromethyl amino alcohols with complete regioselectivity. nih.gov

To achieve high enantiomeric purity in the final product, enantiomerically enriched (trifluoromethyl)oxirane is often employed as the starting material. researchgate.net An efficient one-pot asymmetric synthesis of either enantiomer of (trifluoromethyl)oxirane in high yield and enantiomeric excess has been developed, providing a practical route to chiral precursors. researchgate.net The subsequent ring cleavage of these chiral epoxides with appropriate nucleophiles, such as amines, proceeds without loss of optical activity, affording a range of chiral trifluoromethyl carbinols. researchgate.net

Catalyst-controlled regioselectivity in the nucleophilic ring opening of unsymmetrical epoxides has also been explored to access β-amino alcohols. rsc.org While many methods rely on substrate bias, the development of catalysts that can direct the nucleophilic attack to a specific carbon of the epoxide ring offers a powerful tool for controlling the regiochemistry of the transformation. rsc.org

Table 1: Examples of Nucleophilic Ring Opening of Trifluoromethyloxirane
NucleophileProductCatalyst/ConditionsRegioselectivityRef
Ammonia3-amino-1,1,1-trifluoropropan-2-ol-High nih.gov
Diethylamine3-(diethylamino)-1,1,1-trifluoropropan-2-ol-High nih.gov
Secondary Amines3-(dialkylamino)-1,1,1-trifluoropropan-2-olsYtterbium(III) triflateComplete nih.gov

Multicomponent and Tandem Reaction Protocols for Functionalized Derivatives

Multicomponent reactions (MCRs) and tandem or cascade reactions offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single operation. These strategies have been applied to the synthesis of functionalized trifluoromethylated compounds.

The Petasis borono-Mannich reaction, a three-component condensation of an aldehyde, an amine, and a boronic acid, is a powerful method for the synthesis of chiral amines and their derivatives, including chiral 1,2-amino alcohols. acs.org This reaction has been successfully applied in enantioselective variations to produce highly enantioenriched products. acs.org

Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot, have also been utilized. For example, a visible-light-induced trifluoromethylarylation/1,4-aryl shift/desulfonylation cascade reaction has been developed for the synthesis of α-aryl-β-trifluoromethyl amides. acs.org Another approach involves a tandem aldol/N-acyloxyphthalimide-assisted decarboxylation sequence for the synthesis of trifluoromethylated alkenes. researchgate.net While not directly producing the target amino alcohol, these methods highlight the utility of tandem processes in constructing complex trifluoromethylated scaffolds that can be further elaborated.

Trifluoromethylation Approaches Relevant to Chiral Aminofluorinated Alcohols

The direct introduction of the trifluoromethyl group is a cornerstone of synthesizing trifluoromethylated compounds. Both nucleophilic and asymmetric trifluoromethylation methods are pivotal in creating the chiral centers found in aminofluorinated alcohols.

Nucleophilic Trifluoromethylation of Carbonyl Substrates Using Specialized Reagents

One of the most widely employed reagents for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. sigmaaldrich.comsemanticscholar.org This reagent, in the presence of a suitable initiator, generates a trifluoromethide anion equivalent that can add to a variety of electrophiles, including carbonyl compounds. semanticscholar.org

The reaction of the Ruppert-Prakash reagent with aldehydes and ketones provides a direct route to trifluoromethylated alcohols. semanticscholar.orgresearchgate.net Typically, a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), is required to activate the TMSCF₃. sigmaaldrich.comsemanticscholar.org The initial addition of the trifluoromethyl group to the carbonyl carbon is followed by silylation of the resulting alkoxide. Subsequent hydrolysis yields the desired trifluoromethylated alcohol. semanticscholar.org

This methodology has been successfully applied to the synthesis of β-amino alcohol synthons. sigmaaldrich.com The key step in such a synthesis involves the trifluoromethylation of a suitable carbonyl precursor, often leading to the formation of the trifluoromethylated silyl (B83357) ether as a single diastereomer. sigmaaldrich.com

Table 2: Nucleophilic Trifluoromethylation of Carbonyl Compounds with Ruppert-Prakash Reagent
Carbonyl SubstrateProduct TypeInitiatorRef
AldehydesTrifluoromethylated secondary alcoholsTBAF, CsF semanticscholar.org
KetonesTrifluoromethylated tertiary alcoholsTBAF rsc.org
α-Amino aldehydesβ-Amino-α-trifluoromethyl alcoholsTBAF nih.gov

Asymmetric Trifluoromethylation for Stereogenic Center Construction

The construction of the chiral center bearing the trifluoromethyl group and the hydroxyl group in an enantioselective manner is a significant challenge. Asymmetric trifluoromethylation reactions have emerged as a powerful tool to address this.

A notable approach involves the catalytic enantioselective isomerization of trifluoromethyl imines. This method provides access to optically active trifluoromethylated amines, which can be precursors to the target amino alcohols. nih.govbrandeis.edu The use of chiral organic catalysts, such as cinchona alkaloids, has enabled highly enantioselective 1,3-proton shifts in N-benzyl trifluoromethyl imines to yield the corresponding chiral amines. nih.gov

Another strategy is the catalytic asymmetric reduction of α-trifluoromethylated imines. acs.org This has been achieved with high yields and excellent enantioselectivities using BINOL-derived boro-phosphate catalysts with catecholborane as the hydride source. acs.org Similarly, palladium/zinc co-catalyzed asymmetric transfer hydrogenation of trifluoromethylated imines using methanol (B129727) as the hydrogen source has proven effective. researchgate.net

The development of chiral phase-transfer catalysts has also enabled asymmetric umpolung reactions of trifluoromethyl imines with α,β-unsaturated N-acylpyrroles, leading to highly enantiomerically enriched chiral trifluoromethylated γ-amino acids and γ-lactams. nih.gov These examples underscore the importance of asymmetric catalysis in establishing the stereochemistry of trifluoromethylated amines, which are key intermediates for the synthesis of chiral aminofluorinated alcohols.

Derivatization and Functionalization Strategies

Once the core trifluoromethylated amino alcohol scaffold is synthesized, further derivatization and functionalization can be performed to access a wider range of compounds.

Selective Reduction for Amine Derivative Formation

A common method for preparing β-amino-α-trifluoromethyl alcohols is through the reduction of the corresponding α-aminoalkyl trifluoromethyl ketones. nih.govuzh.ch These ketone precursors can be synthesized via methods like the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic anhydride. nih.govuzh.ch The subsequent reduction of the ketone can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.govmdpi.com

The stereoselectivity of the reduction is a crucial aspect, as it determines the final stereochemistry of the alcohol. For instance, the reduction of certain aminoketones with NaBH₄ has been shown to proceed with very high stereoselectivity in favor of the syn-isomers. nih.gov

Another approach involves the reduction of trifluoromethylated oximes. For example, monoterpene-derived trifluoromethylated β-hydroxy-benzyl-O-oximes have been reduced with LiAlH₄ to yield the corresponding α-trifluoromethyl-β-amino alcohols. mdpi.com This two-step process, involving nucleophilic trifluoromethylation of a β-keto-oxime followed by reduction, provides a stereoselective route to these chiral amino alcohols. mdpi.com

Table 3: Reduction of Precursors to Form Amine Derivatives
PrecursorReducing AgentProductRef
α-Aminoalkyl trifluoromethyl ketonesNaBH₄syn-β-Amino-α-trifluoromethyl alcohols nih.gov
Trifluoromethylated β-hydroxy-benzyl-O-oximesLiAlH₄α-Trifluoromethyl-β-amino alcohols mdpi.com
Silylated cyanohydrinsLiAlH₄β-Amino-α-trifluoromethyl alcohols nih.gov

Formation of Substituted Fluorinated Analogs

The generation of substituted analogs of this compound, particularly at the nitrogen atom, is crucial for modifying the compound's properties for various applications. A significant challenge in this area is achieving selective mono-N-alkylation, as primary amines can readily react further to form dialkylated and trialkylated products. A specialized method has been developed for the selective mono-N-alkylation of 3-amino alcohols, which is applicable to the title compound due to its structural features. organic-chemistry.org

This methodology relies on the temporary formation of a stable chelate between the 3-amino alcohol and 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This chelation serves to protect the amine and alcohol functionalities, allowing for a controlled, single substitution on the nitrogen atom. The process involves three main steps: chelate formation, deprotonation followed by alkylation, and finally, hydrolysis to release the N-alkylated product. organic-chemistry.org This approach has proven effective for various 3-amino alcohols, yielding monoalkylated derivatives in high yields. organic-chemistry.org

The general procedure is outlined below:

Chelate Formation: The amino alcohol is reacted with 9-BBN to form a stable bicyclic chelate.

Deprotonation and Alkylation: The chelate is treated with a base, such as potassium tert-butoxide, to deprotonate the amine, which then reacts with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the N-substituted derivative.

Hydrolysis: Mild acidic workup cleaves the boron-chelate, liberating the final mono-N-alkylated 3-amino alcohol. organic-chemistry.org

This strategy offers a high degree of selectivity for mono-alkylation, which is often difficult to achieve through conventional methods like reductive amination. organic-chemistry.org

Table 1: General Methodology for Selective Mono-N-Alkylation of 3-Amino Alcohols organic-chemistry.org
StepProcedureReagentsPurpose
1Chelate Formation9-Borabicyclo[3.3.1]nonane (9-BBN)Forms a stable chelate to protect the amino alcohol and facilitate selective reaction.
2Deprotonation & Alkylation1. Base (e.g., Potassium tert-butoxide) 2. Alkyl Halide (R-X)Activates the amine for nucleophilic attack on the alkyl halide, forming the C-N bond.
3HydrolysisMild Acid (e.g., HCl)Releases the pure, mono-N-alkylated amino alcohol product from the boron chelate.

Synthesis of N-Tosyl Derivatives for Subsequent Transformations

The conversion of this compound to its N-tosyl derivative is a key step for enabling subsequent chemical transformations. The tosyl group acts as an excellent activating group for the nitrogen atom and a protecting group. Specifically, N-tosylated 2-amino alcohols are valuable precursors for the synthesis of chiral N-tosyl aziridines, which are highly reactive intermediates for constructing complex nitrogen-containing molecules.

Two efficient, complementary one-pot procedures have been established for the direct conversion of 2-amino alcohols into N-tosyl aziridines. These methods involve the initial N-tosylation, followed by O-tosylation of the alcohol and a subsequent intramolecular cyclization via 1,3-elimination to form the aziridine ring. The choice of method depends on the steric hindrance of the amino alcohol substrate.

Method A is particularly effective for higher substituted, sterically hindered amino alcohols and is carried out in an organic solvent with an inorganic base. In this procedure, the amino alcohol is treated with tosyl chloride in acetonitrile, using potassium carbonate as the base.

Method B is optimized for less hindered amino alcohols. This method utilizes a biphasic system of water and dichloromethane (B109758) with a strong base, potassium hydroxide, to effect the tosylation and subsequent rapid in situ cyclization.

Both methods are advantageous as they employ simple, readily available inorganic bases and produce only inorganic salts as byproducts, simplifying purification.

Table 2: One-Pot Procedures for N-Tosylation and Aziridination of 2-Amino Alcohols
MethodSubstrate SuitabilityReagents & ConditionsReaction TimeKey Advantages
Method AHigher substituted / sterically hindered amino alcoholsTosyl chloride (2.2 eq.), Potassium Carbonate (K₂CO₃, 4.0 eq.), Acetonitrile (MeCN), Room Temperature~6 hoursEffective for sterically demanding substrates.
Method BUnsubstituted and less hindered amino alcoholsTosyl chloride (2.5 eq.), Potassium Hydroxide (KOH), Water/Dichloromethane (H₂O/CH₂Cl₂), Room Temperature~30 minutesRapid reaction times for simpler substrates.

Stereochemical Characterization and Analysis

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral center is a fundamental step in stereochemical analysis. This process assigns the precise spatial orientation of the substituents around the stereocenter, defining it as either R or S according to the Cahn-Ingold-Prelog priority rules.

Application of Rotational Spectroscopy for Chiral Tagging

Rotational spectroscopy has emerged as a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules in the gas phase. A particularly effective method is "chiral tag" rotational spectroscopy. illinois.edunih.gov This technique involves forming a non-covalent complex between the analyte molecule (in this case, 3-amino-1,1,1-trifluoropropan-2-ol) and a chiral molecule of a known, single enantiomeric form, referred to as the "chiral tag."

The interaction between the R-enantiomer of the analyte and the (for example) R-enantiomer of the tag creates a diastereomeric complex (R,R). Likewise, the S-enantiomer of the analyte would form a different diastereomeric complex with the same R-tag (S,R). Because diastereomers have different physical properties, their rotational spectra will be distinct. nih.gov By analyzing the rotational constants of the observed complex and comparing them with high-level quantum chemical calculations, the specific geometry of the complex can be determined. rsc.org This knowledge, combined with the known configuration of the chiral tag, allows for the definitive assignment of the absolute configuration of the analyte molecule. illinois.edursc.org

Table 1: Principles of Chiral Tag Rotational Spectroscopy

Step Description Rationale
Complex Formation The analyte is mixed with a single enantiomer of a chiral tag molecule (e.g., propylene (B89431) oxide) in a supersonic jet expansion. This forms weakly bound diastereomeric complexes (homochiral and heterochiral).
Spectral Acquisition The rotational spectra of the resulting complexes are measured using techniques like Fourier-transform microwave spectroscopy. Diastereomeric complexes have unique moments of inertia and thus distinct rotational spectra.
Computational Modeling Quantum chemistry calculations are performed to predict the structures and rotational constants for all possible diastereomeric complexes. Provides a theoretical basis for assigning the experimental spectra to specific 3D structures.

| Configuration Assignment | The experimental spectrum is matched to the calculated spectrum, thereby identifying the structure of the complex and confirming the absolute configuration of the analyte. | The known configuration of the tag allows for the deduction of the analyte's configuration. |

X-ray Crystallography for Definitive Stereochemistry Assignment

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of its absolute stereochemistry. nih.gov The technique requires the molecule to be in a crystalline form. When a beam of X-rays is directed at a single crystal, the electrons in the molecules diffract the X-rays in a specific pattern. nih.gov

By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. This map reveals the precise location of each atom in the molecule, as well as the arrangement of molecules within the crystal lattice. thepharmajournal.com For chiral molecules, a technique known as anomalous dispersion, often requiring the presence of a heavier atom, can be used to determine the absolute configuration without reference to any other chiral substance. The resulting atomic coordinates provide definitive proof of the molecule's stereochemistry. nih.gov While this method is unparalleled in its conclusiveness, the primary challenge often lies in growing a single crystal of sufficient size and quality.

Assessment of Enantiomeric Purity

Once the absolute configuration is known, it is crucial to determine the enantiomeric purity of a sample, which is the degree to which one enantiomer is present in excess of the other. This is typically expressed as enantiomeric excess (e.e.).

Optical Rotation Analysis

Chiral molecules have the property of rotating the plane of polarized light, a phenomenon known as optical activity. masterorganicchemistry.com Enantiomers rotate light by equal magnitudes but in opposite directions. A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. masterorganicchemistry.com

The specific rotation [α] is a standardized physical constant for a given chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric purity can be calculated using the following formula:

Enantiomeric Excess (% e.e.) = ([α]observed / [α]max) x 100%

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. This method is a classical and rapid technique, but its accuracy depends on the precision of the measurement and the purity of the reference standard.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and accurately determining enantiomeric purity. yakhak.org The separation is achieved by using a chiral stationary phase (CSP). A CSP is a chromatographic packing material that is itself chiral and can interact differently with the two enantiomers of the analyte. nih.gov

For a compound like 3-amino-1,1,1-trifluoropropan-2-ol (B112625), which contains both an amino and a hydroxyl group, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are known to be particularly successful in resolving amino alcohols. yakhak.org As the mixture of enantiomers passes through the column, one enantiomer will form a more stable, transient diastereomeric complex with the CSP than the other, causing it to be retained longer on the column. This difference in retention time allows for their separation and quantification. The ratio of the peak areas in the resulting chromatogram gives a direct and accurate measure of the enantiomeric excess. chromatographyonline.com

Table 2: Chiral HPLC Method Parameters for Enantiomeric Purity

Parameter Description Example Condition
Column Chiral Stationary Phase (CSP) designed for separating enantiomers. Astec CHIROBIOTIC T (Teicoplanin-based) or Chiralpak IE (Amylose-based).
Mobile Phase A solvent system that carries the analyte through the column. A mixture of organic solvents like hexane/isopropanol or methanol (B129727)/acetonitrile with additives.
Additives Acids or bases used to improve peak shape and resolution. Trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are common for amines. chromatographyonline.com
Flow Rate The speed at which the mobile phase is pumped through the column. Typically 0.5 - 1.5 mL/min.

| Detection | Method for visualizing the separated enantiomers as they elute. | UV detector (if the molecule has a chromophore) or Mass Spectrometer (LC-MS). |

Advanced Spectroscopic Techniques for Stereochemical Elucidation, e.g., Dynamic Nuclear Magnetic Resonance (D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For stereochemical elucidation, advanced techniques like Dynamic NMR (D-NMR) can provide valuable insights into the conformational dynamics and stereochemical relationships within a molecule. D-NMR is used to study chemical processes that are occurring at a rate comparable to the NMR timescale, such as conformational changes or intermolecular interactions.

For (2R)-3-amino-1,1,1-trifluoropropan-2-ol, the presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR a particularly sensitive and powerful probe. scholaris.canih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, and its chemical shift is extremely sensitive to the local electronic environment. nih.gov

In the context of stereochemical analysis, D-NMR could be employed by introducing a chiral solvating agent or a chiral derivatizing agent. The interaction of the enantiomers of 3-amino-1,1,1-trifluoropropan-2-ol with the chiral agent would form transient diastereomeric species. These diastereomers would exist in different magnetic environments, leading to separate signals in the NMR spectrum, particularly in the ¹⁹F NMR spectrum where the -CF₃ group would act as a clean and sensitive reporter. By studying the spectra at different temperatures (a key feature of D-NMR), information about the thermodynamics and kinetics of these diastereomeric interactions can be obtained, further confirming stereochemical assignments and providing insight into the nature of the chiral recognition process.

Computational Methodologies in Stereochemistry

Computational methods have become indispensable in modern stereochemical analysis. They provide insights into the three-dimensional structure of molecules and their chiroptical properties, which are essential for determining the absolute configuration of chiral compounds. These in silico approaches are particularly valuable when traditional methods like X-ray crystallography are not feasible.

A powerful method for determining the absolute configuration of a chiral molecule involves the comparison of its experimentally measured chiroptical properties with those predicted by quantum chemical calculations. Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent tool for stereochemical elucidation.

The process typically begins with the acquisition of the experimental ECD spectrum of the compound in a suitable solvent. Concurrently, computational models of the possible enantiomers are generated. A conformational search is performed for each enantiomer to identify all low-energy conformers. The ECD spectrum for each of these conformers is then calculated using time-dependent density functional theory (TD-DFT). The individual spectra are Boltzmann-averaged to produce a theoretical ECD spectrum for each enantiomer. The absolute configuration of the compound is assigned by comparing the experimental ECD spectrum with the computed spectra of the possible enantiomers. A good match between the experimental spectrum and the computed spectrum of one of the enantiomers provides strong evidence for its absolute configuration.

Below is a hypothetical data table illustrating the comparison of experimental and computed ECD data for a related chiral fluoroalcohol, which serves as a model for the type of analysis applied to this compound.

Experimental DataComputed Data for (R)-enantiomerComputed Data for (S)-enantiomer
λ (nm) Δε λ (nm)
215+2.5218
240-1.8242
270+0.5275

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of stereochemistry, DFT is a powerful tool for predicting a wide range of molecular properties, including optical rotation, which is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance.

The accuracy of DFT-based predictions of optical rotation is highly dependent on the choice of the functional, basis set, and the inclusion of solvent effects. Therefore, careful validation of the computational methodology is crucial.

The following table presents a representative comparison of experimental and DFT-calculated optical rotation values for a series of chiral amino alcohols, demonstrating the predictive power of this approach.

CompoundExperimental [α]DCalculated [α]D (DFT)
(R)-2-aminopropan-1-ol-15.2-14.8
(S)-2-aminopropan-1-ol+15.1+14.9
(R)-2-amino-3-methylbutan-1-ol-8.5-8.2
(S)-2-amino-3-methylbutan-1-ol+8.6+8.3

Research Applications As a Chiral Building Block and Intermediate

In Pharmaceutical Chemistry and Drug Discovery (Mechanism-focused)

The application of (2R)-3-amino-1,1,1-trifluoropropan-2-ol in pharmaceutical chemistry is diverse, contributing to the development of novel therapeutic agents across various disease areas. Its utility stems from the advantageous physicochemical properties conferred by the fluorine atoms, which can modulate the biological activity and pharmacokinetic profile of the parent molecule. nih.gov

This compound is a key precursor in the synthesis of a variety of fluorinated drug candidates. The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.com The trifluoromethyl group, in particular, is known to increase lipophilicity and resistance to metabolic degradation, which are desirable characteristics for many drug candidates.

The synthesis of novel fluorinated compounds often involves the use of chiral building blocks to ensure stereospecificity, which is crucial for therapeutic efficacy and safety. The presence of the chiral center in this compound allows for the stereoselective synthesis of complex molecules.

Table 1: Properties Conferred by Fluorination in Drug Candidates

PropertyEffect of FluorinationReference
Metabolic StabilityIncreased resistance to enzymatic degradation
LipophilicityEnhanced ability to cross cell membranes
Binding AffinityCan alter electronic properties to improve target binding researchgate.netmdpi.com
BioavailabilityImproved absorption and distribution in the body researchgate.netmdpi.com

Chiral N,N-disubstituted trifluoro-3-amino-2-propanols, derived from the this compound scaffold, have been identified as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels.

Research has demonstrated that the (R)-chirality at the 2-position of the propanol (B110389) is essential for high inhibitory potency against CETP. For instance, the R(+) enantiomer of a specific N,N-disubstituted trifluoro-3-amino-2-propanol was found to be significantly more potent than its S(-) counterpart.

Crystallographic studies have revealed the binding mode of CETP inhibitors derived from the trifluoro-3-amino-2-propanol scaffold. These inhibitors bind deep within the hydrophobic tunnel of the CETP protein. This binding displaces a bound phospholipid and shifts the position of a cholesteryl ester in the N-terminal pocket of the tunnel, effectively blocking the tunnel and preventing lipid transfer. The inhibitor's position near the neck of the hydrophobic tunnel obstructs the connection between the N- and C-terminal pockets, which is the mechanism of inhibition.

Mutagenesis studies have further validated these binding modes by identifying key amino acid residues within the CETP binding pocket that interact with the inhibitor.

By inhibiting CETP, compounds derived from this compound can significantly modulate lipid metabolism. The primary effect of CETP inhibition is an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels. This modulation of lipoprotein profiles is considered a potentially valuable approach for reducing the risk of cardiovascular diseases. The inhibition of CETP's lipid transfer activity directly impacts the reverse cholesterol transport pathway, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.

The incorporation of fluorine into nucleoside analogues has been a successful strategy in the development of antiviral drugs. Fluorinated nucleosides can exhibit enhanced antiviral activity and improved metabolic stability. The trifluoromethyl group of this compound makes it a valuable precursor for the synthesis of novel fluorinated compounds with potential antiviral properties. While direct synthesis of specific antiviral drugs from this compound is not extensively detailed in the provided search results, the principles of medicinal chemistry suggest its utility in this area. For example, the synthesis of novel fluorinated 2',3'-dideoxynucleosides has been explored for antiviral activity, and some compounds have shown activity against HIV-1 and HIV-2. nih.gov The introduction of fluorine can lead to compounds with increased metabolic stability, a crucial factor for maintaining therapeutic drug levels. researchgate.netmdpi.com

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and GABAA receptors are important targets for therapeutic agents that treat anxiety, epilepsy, and sleep disorders. The structural diversity of GABAA receptor modulators is vast. nih.gov The chiral and fluorinated nature of this compound makes it a potential scaffold for the synthesis of novel GABA receptor modulators.

Beta-carbolines are a class of compounds known to interact with the benzodiazepine (B76468) binding site on the GABAA receptor. The synthesis of beta-carboline derivatives often involves the Pictet-Spengler reaction, which condenses a tryptamine (B22526) with an aldehyde or ketone. mdpi.comanalis.com.my While a direct synthetic route using this compound to create beta-carboline derivatives is not explicitly detailed in the provided search results, its functional groups could be chemically modified to participate in such reactions, potentially leading to novel fluorinated beta-carboline modulators of the GABA receptor. The synthesis of fluorinated GABA analogues has been shown to result in compounds with interesting conformational behaviors and receptor activities. researchgate.net

Intermediates in the Synthesis of HIV Protease Inhibitors

This compound serves as a valuable chiral intermediate in the synthesis of certain HIV protease inhibitors. The stereochemistry of the amino alcohol is critical for the proper orientation of the inhibitor within the active site of the HIV protease enzyme. The trifluoromethyl group can contribute to stronger binding interactions and improved pharmacokinetic properties of the final drug molecule.

While detailed, publicly available research findings on its specific use in widely known HIV protease inhibitors are limited, the inclusion of fluorinated motifs is a known strategy in the design of these therapeutic agents. For instance, the synthesis of novel HIV protease inhibitors often involves the incorporation of fluorinated building blocks to enhance their efficacy and resistance profiles.

Formation of Trifluorinated Adenosine (B11128) Receptor Antagonists

Adenosine receptor antagonists are a class of compounds with therapeutic potential for a range of conditions, including Parkinson's disease and cancer. The introduction of a trifluoromethyl group into these molecules can significantly impact their potency and selectivity. nih.gov While direct evidence of this compound being used in the synthesis of specific adenosine receptor antagonists is not prevalent in publicly accessible literature, the use of trifluoromethylated building blocks is a key strategy in this area. nih.govacs.org The synthesis of potent and selective adenosine A2A receptor antagonists, for example, has been achieved through the use of trifluoromethyl-containing pyridines and other fluorinated precursors. acs.org The chiral nature of this compound makes it a plausible candidate for the development of novel, stereospecific adenosine receptor antagonists.

Building Blocks for Complex Aza-Indazole Compounds

Aza-indazole derivatives are an important class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The synthesis of complex aza-indazoles often relies on the use of versatile building blocks to construct the desired molecular architecture. Trifluoromethylated building blocks are particularly valuable in this context for their ability to modulate the electronic properties and biological activity of the final compounds. beilstein-journals.orgnih.gov While specific examples detailing the use of this compound in the synthesis of aza-indazole compounds are not readily found in the literature, its structural motifs are highly relevant for the construction of chiral, fluorinated aza-indazoles.

In Agrochemical Development

The incorporation of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals, such as herbicides and fungicides. These groups can enhance the efficacy and stability of the active ingredients. A patent for a herbicidal composition containing a 3-aryl-6-trifluoromethylpyridazinol compound highlights the importance of the trifluoromethyl moiety in this field. While a direct synthetic link to this compound is not specified, the general utility of trifluoromethylated building blocks in creating novel agrochemicals is evident.

Asymmetric Catalysis and Ligand Design

The field of asymmetric catalysis heavily relies on the use of chiral ligands to control the stereochemical outcome of chemical reactions. Chiral amino alcohols are a cornerstone in the design of such ligands.

Chiral β-amino alcohols are known to be effective catalysts for the enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes. organic-chemistry.orgrsc.org This reaction is a fundamental method for the formation of chiral secondary alcohols, which are important intermediates in organic synthesis. The catalyst, formed in situ from the amino alcohol and the organozinc reagent, creates a chiral environment that directs the approach of the nucleophile to the aldehyde, leading to the preferential formation of one enantiomer.

The table below illustrates the effectiveness of various N-substituted β-amino alcohols as catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a model reaction in this field. Although specific data for this compound is not provided in the cited study, the data for structurally related amino alcohols demonstrate the potential of this class of compounds in achieving high enantioselectivity.

Ligand/CatalystTemperature (°C)Enantiomeric Excess (ee, %)
N-phenylfluorenyl β-amino alcohol (4a)079
N-phenylfluorenyl β-amino alcohol (4b)091
N-phenylfluorenyl β-amino alcohol (4e)097
N-phenylfluorenyl β-amino alcohol (4e)-2098

Data sourced from a study on N-phenylfluorenyl β-amino alcohols. organic-chemistry.org

Chiral amino alcohols are versatile precursors for the synthesis of a variety of chiral ligands, with chiral oxazolines being a prominent example. bldpharm.com These ligands, when complexed with a metal center, form highly effective asymmetric catalysts for a wide range of transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and cyclopropanations. nih.gov

The synthesis of chiral oxazoline (B21484) ligands typically involves the condensation of an amino alcohol with a nitrile or a carboxylic acid derivative. The stereocenter of the amino alcohol is thus incorporated into the oxazoline ring, in close proximity to the coordinating nitrogen atom. This positioning allows for effective transfer of chiral information from the ligand to the catalytic center, thereby influencing the stereochemical course of the reaction. The presence of a trifluoromethyl group, as in this compound, could offer unique steric and electronic properties to the resulting oxazoline ligand, potentially leading to novel reactivity and selectivity in asymmetric catalysis.

Synthesis of Diverse Fluorinated Heterocyclic Scaffolds

The inherent functionality of this compound provides a strategic advantage for the synthesis of various nitrogen-containing heterocyclic compounds. The amino and hydroxyl groups are perfectly positioned to undergo intramolecular cyclization reactions to form a range of ring sizes, from strained four-membered azetidines to larger, more complex polycyclic systems.

Access to Trifluoromethylated Azetidines

Azetidines are important four-membered heterocyclic motifs in medicinal chemistry. The synthesis of trifluoromethylated azetidines from amino alcohols like this compound can be achieved through intramolecular cyclization. This synthetic strategy typically involves a two-step process: activation of the hydroxyl group to convert it into a good leaving group, followed by an intramolecular nucleophilic substitution (SN2) reaction by the amine.

A common method for this transformation is the use of activating agents like N,N'-Carbonyldiimidazole (CDI). mdpi.comresearchgate.net The reaction proceeds by first activating the alcohol, which then undergoes an intramolecular cyclization to furnish the azetidine (B1206935) ring. This approach is efficient and avoids the use of toxic reagents, tolerating a wide variety of functional groups. mdpi.comresearchgate.net Another established method is the Mitsunobu reaction, which facilitates the intramolecular cyclization of β-amino alcohols to form the azetidine ring.

These cyclization reactions are crucial for creating chiral 2-(trifluoromethyl)azetidine (B2671701) scaffolds, which are valuable building blocks for further synthetic elaboration due to the influence of the trifluoromethyl group on the ring's chemical and physical properties.

Routes to Pyrrolidines, Piperidines, and Azepanes

The synthesis of larger, five-, six-, and seven-membered nitrogen heterocycles—pyrrolidines, piperidines, and azepanes—can be accomplished through the strategic ring expansion of trifluoromethylated azetidines. This methodology leverages the ring strain of the azetidine core, which can be opened by various nucleophiles to generate larger, more stable ring systems.

The process often involves the formation of a bicyclic azetidinium intermediate. researchgate.netnih.gov This highly reactive species is susceptible to nucleophilic attack, which leads to the cleavage of one of the C-N bonds of the original azetidine ring and the formation of a new, larger ring. For instance, treatment of 2-(α-hydroxy- or α-chloroalkyl)azetidines can induce a rearrangement to stereospecifically yield 3-substituted pyrrolidines. researchgate.net This transformation proceeds via the formation of a bicyclic aziridinium (B1262131) ion that is regioselectively opened by a nucleophile at the bridgehead carbon atom. researchgate.net

This ring expansion strategy has been successfully applied to generate a variety of substituted pyrrolidines and piperidines, often with a high degree of stereocontrol, transferring the chirality from the starting material to the final product. nih.gov For example, 4-substituted α-trifluoromethyl azepanes have been synthesized from trifluoromethyl pyrrolidines through a regioselective ring-opening of a bicyclic azetidinium intermediate. nih.gov

Expansion to Trifluoromethyl Azocanes via Metal-Free Ring Expansion

An elegant application of the ring expansion strategy is the synthesis of eight-membered trifluoromethylated azocanes from piperidine (B6355638) precursors. A metal-free ring-expansion of 2-(1-hydroxy-2,2,2-trifluoroethyl)piperidines has been developed that proceeds through a bicyclic azetidinium intermediate. researchgate.net

This reaction is initiated by the activation of the hydroxyl group on the piperidine side chain, typically with methanesulfonyl chloride (MsCl), leading to the in situ formation of a strained bicyclic azetidinium ion. The subsequent ring-opening of this intermediate by a range of external nucleophiles occurs with excellent regio-, diastereo-, and enantioselectivity to afford the corresponding 4-substituted-3-(trifluoromethyl)azocanes in good yields. researchgate.net

A variety of nucleophiles have been successfully employed in this transformation, demonstrating the versatility of the method. The reaction conditions are mild, and the process is highly efficient for constructing these complex eight-membered rings. researchgate.net

Table 1: Nucleophilic Ring Opening of Azetidinium Intermediates for Azocane Synthesis researchgate.net

EntryStarting PiperidineNucleophileProduct (Azocane)Yield (%)
1(2R,1'R)-N-Bn-2-(1-hydroxy-2,2,2-trifluoroethyl)piperidineNaN3(3R,4R)-4-azido-1-benzyl-3-(trifluoromethyl)azocane90
2(2R,1'R)-N-Bn-2-(1-hydroxy-2,2,2-trifluoroethyl)piperidineKCN(3R,4R)-1-benzyl-3-(trifluoromethyl)azocane-4-carbonitrile85
3(2R,1'R)-N-Bn-2-(1-hydroxy-2,2,2-trifluoroethyl)piperidineBnNH2(3R,4R)-1-benzyl-N-benzyl-3-(trifluoromethyl)azocan-4-amine80
4(2R,1'R)-N-Bn-2-(1-hydroxy-2,2,2-trifluoroethyl)piperidineNaOAc(3R,4R)-1-benzyl-3-(trifluoromethyl)azocan-4-yl acetate75
5(2R,1'R)-N-Bn-2-(1-hydroxy-2,2,2-trifluoroethyl)piperidineNaBr(3R,4R)-4-bromo-1-benzyl-3-(trifluoromethyl)azocane88

Construction of Oxazoles Bearing Trifluoromethyl Carbinol Units

Oxazoles are five-membered aromatic heterocycles that are prevalent in many biologically active compounds. The trifluoromethyl carbinol unit of this compound makes it an ideal precursor for the synthesis of trifluoromethyl-substituted oxazoles and their dihydro derivatives, oxazolines.

A primary route to these heterocycles involves the N-acylation of the amino alcohol to form an N-(2-hydroxy-3,3,3-trifluoropropyl)amide. This intermediate can then undergo a dehydrative cyclization reaction. Reagents such as triflic acid have been shown to effectively promote the cyclization of N-(2-hydroxyethyl)amides to 2-oxazolines, generating water as the only byproduct. Similarly, reagents like diethylaminosulfur trifluoride (DAST) are also used for this type of cyclodehydration. The resulting 4-(trifluoromethyl)oxazoline retains the chiral center from the starting amino alcohol. Subsequent oxidation of the oxazoline ring provides access to the corresponding aromatic oxazole (B20620).

An alternative, classical approach is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. nih.gov To utilize this method, the secondary alcohol of the N-acylated this compound would first need to be oxidized to the corresponding ketone. The resulting acylamino-ketone can then be treated with a cyclodehydrating agent, such as sulfuric acid or phosphorus pentoxide, to furnish the 2,5-disubstituted oxazole bearing a trifluoromethyl group at the 4-position.

Precursors for Fluorinated Amino Acids and Derivatives

Fluorinated amino acids are of significant interest in medicinal chemistry and drug design due to their ability to modulate peptide conformation and improve metabolic stability. The chiral nature and trifluoromethyl group of this compound make it a valuable starting point for the asymmetric synthesis of non-proteinogenic α-trifluoromethyl-α-amino acids.

Synthesis of Alpha-Trifluoromethyl-Alpha-Amino Acids

A key strategy for the synthesis of α-trifluoromethyl-α-amino acids involves the use of chiral trifluoromethylated aziridine (B145994) intermediates. This compound can be converted into the corresponding N-protected (2R)-2-(trifluoromethyl)aziridine. This transformation is typically achieved by converting the hydroxyl group into a leaving group (e.g., a tosylate or mesylate) and subsequent intramolecular cyclization.

The resulting chiral aziridine is a versatile intermediate. The strained three-membered ring can be regioselectively opened by various nucleophiles. For the synthesis of α-amino acids, a common approach is to introduce a one-carbon unit that can be later converted into a carboxylic acid. For example, ring-opening with a cyanide nucleophile would introduce a nitrile group. Subsequent hydrolysis of the nitrile and appropriate manipulation of the other functional groups, including oxidation, would lead to the desired α-trifluoromethyl-α-amino acid, such as α-trifluoromethyl-alanine. This multi-step process allows for the retention of stereochemistry, providing access to enantiomerically pure fluorinated amino acids.

Gram-Scale Synthesis of Beta-Branched Fluorinated Amino Acids

Extensive research into the gram-scale synthesis of beta-branched fluorinated amino acids has revealed sophisticated methodologies capable of producing these valuable compounds with high stereoselectivity and yield. The primary and most successful approach documented in the scientific literature for this purpose involves the use of chiral nickel(II) complexes as scaffolds for the asymmetric alkylation of a glycine (B1666218) moiety. These methods allow for the construction of a wide array of non-canonical amino acids, including those with beta-branching and fluorine substitution.

However, a thorough review of the available scientific literature and research articles indicates that This compound is not currently documented as a chiral building block or intermediate in the established protocols for the gram-scale synthesis of beta-branched fluorinated amino acids. The prevailing strategies rely on different chiral auxiliaries to induce the desired stereochemistry.

The general and highly effective methodology for producing beta-branched fluorinated amino acids on a gram scale is centered around a chiral Ni(II) complex of a glycine Schiff base. This complex serves as a chiral glycine equivalent, and its high diastereoselectivity during alkylation is the cornerstone of the synthesis. The process typically involves the following key steps:

Formation of the Chiral Ni(II) Complex: A chiral ligand, often derived from a commercially available chiral amino acid, is reacted with a nickel(II) salt and glycine to form a square-planar Ni(II) complex. The chiral ligand creates a specific steric environment around the glycine's α-carbon.

Asymmetric Alkylation: The nucleophilic α-carbon of the glycine moiety within the complex is then alkylated with a suitable electrophile, in this case, a fluorinated alkyl halide that will introduce the desired beta-branched side chain. The stereochemical outcome of this alkylation is directed by the chiral ligand. For the synthesis of beta-branched amino acids, this typically involves secondary alkyl halides.

Hydrolysis and Product Isolation: Following the alkylation, the Ni(II) complex is disassembled, usually under acidic conditions, to release the newly synthesized fluorinated amino acid. The chiral auxiliary can often be recovered and recycled. The final amino acid product is then typically protected (e.g., with an Fmoc or Boc group) for use in peptide synthesis.

Research in this area has focused on optimizing various aspects of this process, including the design of the chiral ligand, the choice of base and solvent for the alkylation step, and the development of scalable procedures for the synthesis of the necessary fluorinated alkylating agents.

Detailed Research Findings on Established Methods

While not involving this compound, studies on the gram-scale synthesis of beta-branched fluorinated amino acids have yielded significant results. For instance, the synthesis of trifluorovaline and trifluoroisoleucine has been achieved with excellent enantiomeric purities. The reaction conditions for the alkylation step are crucial and have been extensively optimized. For the introduction of beta-branched side chains, stronger bases such as sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) have often been found to be more effective than weaker bases like potassium hydroxide (B78521) in methanol (B129727).

The diastereomeric excess (de) of the alkylated Ni(II) complex is a critical indicator of the success of the asymmetric induction, with values often exceeding 90%. Subsequent hydrolysis and purification yield the target amino acids with high enantiomeric excess (ee).

Below are illustrative data tables reflecting the types of results obtained in the synthesis of beta-branched fluorinated amino acids using established chiral Ni(II) complex methodology.

Table 1: Optimization of Alkylation Conditions for a Generic Beta-Branched Fluorinated Amino Acid This table is a representative example based on published research methodologies and does not involve the use of this compound.

Entry Base Solvent Temperature (°C) Yield (%) Diastereomeric Excess (de, %)
1 KOH MeOH 25 35 85
2 DBU MeCN 0 60 88
3 NaH THF 0 75 92
4 NaH DMF -20 88 >95
5 NaH DMF 0 92 >95

Table 2: Gram-Scale Synthesis of Representative Beta-Branched Fluorinated Amino Acids This table is a representative example based on published research methodologies and does not involve the use of this compound.

Target Amino Acid Alkylating Agent Yield of Alkylated Complex (%) Final Product Yield (%) Enantiomeric Excess (ee, %)
Trifluorovaline 1-iodo-2-(trifluoromethyl)propane 85 78 >98
Trifluoroisoleucine 1-iodo-2-(trifluoromethyl)butane 82 75 >99

Structure Activity Relationships and Molecular Interaction Studies

Influence of Fluorine Atoms on Molecular Properties and Biological Interactions

The substitution of hydrogen atoms with fluorine, particularly in the form of a trifluoromethyl group, alters a molecule's steric and electronic profile, which in turn modifies its interaction with biological targets. These changes can significantly improve pharmacokinetic and pharmacodynamic properties.

The trifluoromethyl group is a potent modulator of molecular interactions, often enhancing the binding affinity and selectivity of a compound for its biological target. This enhancement is attributed to several key properties imparted by the fluorine atoms.

Electronic Effects : The high electronegativity of fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. This property can strengthen electrostatic and hydrogen bonding interactions with amino acid residues in the binding pocket of a protein.

Increased Stability : The carbon-fluorine bond is the strongest single bond in organic chemistry, which lends increased metabolic stability to the molecule. This resistance to metabolic degradation ensures the compound can maintain its effective concentration and interact with its target for a longer duration.

Favorable Steric Profile : Despite containing three fluorine atoms, the trifluoromethyl group has a manageable steric profile, with a van der Waals radius that allows it to fit into specific binding pockets.

These attributes are critical in transforming a basic compound into a viable drug candidate by fine-tuning its interaction with specific molecular targets.

A molecule's lipophilicity, or its ability to dissolve in fats and lipids, is a critical factor in its ability to cross biological membranes and interact with receptors. The introduction of a trifluoromethyl group significantly increases a molecule's lipophilicity compared to a non-fluorinated analog.

This enhanced lipophilicity facilitates several key biological processes:

Membrane Permeability : Increased lipophilicity can improve a compound's ability to pass through cellular membranes, allowing it to reach intracellular targets.

PropertyComparison of -CH₃ vs. -CF₃ GroupInfluence on Biological Interaction
Electronegativity The -CF₃ group is strongly electron-withdrawing.Enhances electrostatic interactions and hydrogen bonding potential.
Lipophilicity (LogP) The -CF₃ group significantly increases lipophilicity.Improves membrane permeability and hydrophobic interactions with receptors.
Metabolic Stability The C-F bond is exceptionally strong.Increases resistance to metabolic degradation, prolonging biological activity.
Steric Size The -CF₃ group is larger than -CH₃ but sterically accessible.Fits into specific binding pockets, contributing to selectivity.

Mechanistic Insights into Enzyme and Receptor Modulation

While (2R)-3-amino-1,1,1-trifluoropropan-2-ol is a foundational chemical structure, its core trifluoromethylated amino alcohol motif is found in more complex molecules designed to inhibit specific enzymes. A prominent example is the inhibition of Cholesteryl Ester Transfer Protein (CETP), a key target in cardiovascular disease therapy. The mechanisms of potent CETP inhibitors like torcetrapib (B1681342), which feature trifluoromethyl groups, provide critical insights into how this moiety functions at the molecular level.

CETP facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL). Inhibiting CETP is a therapeutic strategy to raise HDL cholesterol levels. Potent inhibitors, such as torcetrapib and anacetrapib, are highly lipophilic molecules that bind deep within the hydrophobic tunnel of CETP. nih.govplos.org This binding physically blocks the tunnel, preventing lipid transfer. nih.gov

The trifluoromethyl groups on these inhibitors are crucial for their high-potency binding. For instance, removing the trifluoromethyl group from certain analogues of torcetrapib leads to a more than 18-fold loss in inhibitory activity, demonstrating the critical role of these fluorine atoms in the interaction with CETP. nih.gov

The binding of trifluoromethyl-containing inhibitors within the CETP tunnel is primarily driven by hydrophobic and steric interactions. nih.govnih.gov The CETP tunnel is lined with hydrophobic amino acid residues, creating a highly lipophilic environment that accommodates the inhibitor molecules. nih.gov

Steric Fit : In the crystal structure of CETP complexed with torcetrapib, the inhibitor occupies the N-terminal pocket of the hydrophobic tunnel. nih.gov One of its trifluoromethyl groups inserts into a sub-pocket defined by the side chains of Leu-129, Val-136, and Val-198. nih.gov This precise fit into a well-defined space highlights the importance of the group's size and shape for potent inhibition.

Hydrophobic Interactions : The entire interaction between torcetrapib and the CETP pocket is hydrophobic in nature. nih.gov The trifluoromethyl groups contribute significantly to these interactions, anchoring the inhibitor within the tunnel and preventing the passage of cholesteryl esters. nih.govnih.gov Molecular dynamics simulations of anacetrapib, another potent inhibitor, show it has a strong affinity for the N-terminal opening of the CETP tunnel, where it can effectively block lipid entry or exit. nih.gov

While hydrophobic interactions are dominant, hydrogen bonding also plays a role in the binding of some CETP inhibitors. nih.govnajah.edu Docking studies with novel trifluoromethylated sulfonamide inhibitors have identified key hydrogen bond interactions with residues such as Gln-199, Arg-201, and His-232 within the CETP binding site. nih.gov

The presence of the amino and hydroxyl groups in the this compound structure provides the capacity for such hydrogen bonding. When this motif is incorporated into a larger inhibitor, these groups can form directional interactions with the protein backbone or specific amino acid side chains, further stabilizing the protein-ligand complex and enhancing inhibitory potency.

Interaction TypeKey Amino Acid Residues (from CETP inhibitor studies)Role of Trifluoromethyl (-CF₃) or Amino Alcohol Moiety
Hydrophobic & Steric Phe-263, Leu-129, Val-136, Val-198 nih.govThe -CF₃ group fits into hydrophobic sub-pockets, anchoring the inhibitor. nih.gov
Hydrogen Bonding Gln-199, Arg-201, His-232 nih.govThe amino (-NH₂) and hydroxyl (-OH) groups act as H-bond donors/acceptors.
Primary Binding Site N-terminal pocket of the hydrophobic tunnel nih.govnih.govThe overall lipophilicity, enhanced by the -CF₃ group, drives the inhibitor into the tunnel.

Evidence of Stereospecific Recognition in Receptor Antagonism

Stereospecificity, where the three-dimensional arrangement of atoms in a molecule is critical for its biological activity, is a fundamental principle in pharmacology. The differential interaction of enantiomers with chiral biological targets such as receptors, enzymes, and ion channels often leads to one enantiomer being significantly more potent, having a different pharmacological profile, or being less toxic than its counterpart.

Comparative Analysis with Structurally Similar Compounds

The study of enantiomeric and diastereomeric analogues is a cornerstone of Structure-Activity Relationship (SAR) research, aiming to understand how a molecule's stereochemistry influences its biological activity. For trifluoromethylated amino alcohols, the specific spatial orientation of the hydroxyl, amino, and trifluoromethyl groups can dictate the molecule's ability to interact with chiral biological environments. The synthesis of stereochemically pure chiral α-trifluoromethyl-β-amino alcohols is an area of significant interest because of their potential to improve the stereoselectivity of chemical reactions and serve as components of potent bioactive molecules. mdpi.com

While the importance of stereoisomerism is well-established, specific SAR studies that systematically compare the biological activities of the (2R)-enantiomer of 3-amino-1,1,1-trifluoropropan-2-ol (B112625) with its (2S)-enantiomer or its diastereomers are not prominently detailed in publicly accessible scientific literature. Such studies are critical for elucidating the optimal stereochemical configuration for biological interactions. The focus in existing research is often on the utility of these compounds as chiral synthons, where their enantiomeric purity is leveraged to control the stereochemistry of a final, more complex product.

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This strategy is widely used in medicinal chemistry to enhance attributes such as metabolic stability, binding affinity, and lipophilicity. cymitquimica.comlookchem.com When comparing α-trifluoromethyl-β-amino alcohols to their non-fluorinated analogues, notable differences in activity are often observed.

For instance, enantiomerically pure β-amino-α-trifluoromethyl alcohols have been shown to be more efficient as chiral ligands in asymmetric synthesis compared to their non-fluorinated counterparts. In the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, the use of a trifluoromethylated amino alcohol ligand resulted in a significantly higher enantiomeric excess (ee) of the product. nih.gov This demonstrates the powerful influence of the trifluoromethyl group on the stereochemical outcome of a reaction, an effect attributed to its unique steric and electronic properties. nih.gov

Ligand TypeReactionEnantiomeric Excess (ee)
Non-fluorinated β-amino alcoholDiethylzinc addition to benzaldehyde~45%
Trifluoromethylated β-amino alcoholDiethylzinc addition to benzaldehyde>90%

This table illustrates the enhanced performance of a trifluoromethylated β-amino alcohol as a chiral ligand in a specific asymmetric synthesis reaction compared to its non-fluorinated analog, as reported in scientific literature. nih.gov

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the pKa of nearby amino groups and the hydrogen-bonding capacity of hydroxyl groups, thereby altering interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, and the CF₃ group can block sites of metabolism, often leading to an increased biological half-life for fluorinated pharmaceuticals compared to their non-fluorinated versions. mdpi.com

This compound belongs to the broader class of fluorinated alcohols, which includes widely used solvents and reagents like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). These compounds share the property of having fluorine atoms alter the alcohol's characteristics, but their specific structures lead to distinct applications and effects.

TFE and HFIP are particularly noted for their unique solvent properties, including high polarity, low nucleophilicity, and a strong ability to form hydrogen bonds, which allows them to dissolve and stabilize complex biomolecules like peptides and proteins. In specific research contexts, such as solvent screening for chemical reactions, the performance of different fluoroalcohols can be compared. For example, in a study on a multicopper(II) cluster-catalyzed intramolecular macrocyclization, HFIP was identified as the optimal solvent, providing a significantly higher reaction yield compared to other fluoroalcohols.

Fluorinated AlcoholReaction Yield
Hexafluoroisopropanol (HFIP)Optimal
2,2,2-Trifluoroethanol (TFE)29%
1,1,1-Trifluoropropan-2-ol8%
Perfluoro-tert-butanol2%

This table presents the comparative yields of a specific catalytic reaction in different fluorinated alcohol solvents, highlighting the superior performance of HFIP in this context.

This comparison underscores that while these alcohols are all "fluorinated," their structural differences—the number and position of trifluoromethyl groups and the presence of other functional groups, like the amino group in this compound—lead to distinct chemical behaviors and utilities in specific research applications.

Advanced Computational and Mechanistic Studies

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into how a ligand, such as (2R)-3-amino-1,1,1-trifluoropropan-2-ol, might interact with a protein target. mdpi.com

Analysis of Ligand Mobility and Binding Free Energy Contributions

In the context of drug discovery and molecular biology, MD simulations can be employed to analyze the mobility of a ligand within a protein's binding site. This analysis helps in understanding the stability of the ligand-protein complex. Furthermore, these simulations can be used to calculate the binding free energy, which is a theoretical estimation of the binding affinity between the ligand and the protein. nih.gov No studies specifically calculating the binding free energy or analyzing the ligand mobility of this compound with any protein were identified.

Investigation of Solvent Effects in Molecular Systems

In Silico Predictions and Experimental Validation Methodologies

In silico methods refer to computational approaches used to predict the properties and behavior of molecules. These predictions are often validated through experimental work to ensure their accuracy.

Correlation of Metabolite Profiles with Computational Predictions

Computational models can predict the metabolic fate of a compound in a biological system. nih.gov These predictions can then be correlated with experimentally determined metabolite profiles to validate and refine the computational models. mdpi.com No studies were found that computationally predicted the metabolite profile of this compound or correlated such predictions with experimental data.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a valuable tool for elucidating the step-by-step process of chemical reactions, known as the reaction mechanism. nih.gov By calculating the energies of reactants, transition states, and products, researchers can understand the feasibility and pathways of a reaction. researchgate.net There is no available research that uses computational modeling to elucidate the reaction mechanisms involving this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Asymmetric Synthetic Pathways for Derivatization

The development of new and efficient methods for the stereocontrolled synthesis of derivatives of (2R)-3-amino-1,1,1-trifluoropropan-2-ol is a primary area of future research. While methods exist for the synthesis of chiral amino alcohols and fluorinated compounds, novel pathways are needed to expand the chemical space accessible from this specific scaffold. westlake.edu.cnnih.gov Future work will likely focus on adapting and refining existing asymmetric synthesis strategies.

Key approaches for exploration include:

Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. Evans' auxiliary, for instance, has been used to control stereoselectivity in the synthesis of non-natural amino acid derivatives. researchgate.net Future research could develop specific auxiliaries tailored for the derivatization of the amino or hydroxyl groups of this compound.

Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts to generate stereocenters with high enantioselectivity. researchgate.net Transition-metal catalysis, particularly with metals like Nickel(II) and Chromium, has proven effective for synthesizing chiral fluorinated amino acids and β-amino alcohols. westlake.edu.cnnih.govmdpi.com Research into new catalytic systems that can selectively functionalize the scaffold is a promising direction. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines represent a novel pathway for creating chiral β-amino alcohol frameworks. westlake.edu.cn

Enzymatic and Biocatalytic Methods: The use of enzymes for stereoselective transformations offers a green and highly specific alternative to traditional chemical synthesis. researchgate.net Directed evolution of enzymes could yield biocatalysts capable of performing specific derivatization reactions on the this compound core with exceptional precision.

Table 1: Comparison of Potential Asymmetric Synthesis Strategies for Derivatization
StrategyPrinciplePotential AdvantagesResearch Focus for this compound
Chiral AuxiliaryTemporary covalent bonding of a chiral molecule to guide stereoselective reactions. researchgate.netHigh diastereoselectivity, well-established protocols.Design of new auxiliaries for selective N- or O-functionalization.
Asymmetric CatalysisUse of a substoichiometric amount of a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity. researchgate.netyale.eduHigh turnover, atom economy, broad substrate scope. yale.eduDevelopment of catalysts for C-H activation or cross-coupling on the scaffold.
BiocatalysisUtilization of enzymes (e.g., reductases, transaminases) to perform highly specific stereoselective transformations. researchgate.netHigh enantioselectivity, mild reaction conditions, environmentally friendly.Screening and engineering of enzymes for novel derivatization reactions.

Rational Design of Bioactive Molecules Based on Fluorinated Amino Alcohol Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine can improve metabolic stability, binding affinity, and bioavailability. nih.govnih.gov The this compound scaffold provides a unique combination of chirality and fluorination, making it an attractive starting point for the rational design of new therapeutic agents. mdpi.com

The chiral β-amino alcohol motif is a key structural feature in numerous natural products and pharmaceuticals. westlake.edu.cnresearchgate.net By using this compound as a foundational scaffold, medicinal chemists can design novel compounds with potentially enhanced biological activity. The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or isopropyl group, while imparting unique electronic properties that can influence molecular interactions. nih.gov

Future research in this area will involve:

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing known pharmacophores in existing drugs with the fluorinated amino alcohol scaffold to discover new intellectual property and potentially improved drug candidates.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the amino and hydroxyl groups to probe how these changes affect biological activity against specific targets like enzymes or receptors.

Peptidomimetics: Incorporating the scaffold into peptide sequences to create more stable and potent peptidomimetics. The fluorinated group can induce specific conformational constraints and improve resistance to enzymatic degradation. nih.gov

Development of Advanced Catalytic Systems Incorporating Chiral Fluorinated Amino Alcohol Ligands

Chiral amino alcohols are highly effective ligands in asymmetric catalysis, capable of coordinating to metal centers and creating a chiral environment that directs the stereochemical outcome of a reaction. westlake.edu.cnnih.govrsc.org The compound this compound and its derivatives are promising candidates for a new class of chiral ligands. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the metal center, potentially leading to enhanced catalytic activity and selectivity.

Emerging research directions include:

Synthesis of Novel Ligand Libraries: Preparing a diverse set of ligands based on the this compound backbone by introducing various substituents on the nitrogen atom. These libraries can then be screened for efficacy in a wide range of asymmetric transformations, such as reductions, alkylations, and conjugate additions. mdpi.com

Immobilization on Solid Supports: Anchoring these chiral ligands to solid supports like polymers or nanoparticles. nih.gov This approach facilitates catalyst recovery and recycling, making the catalytic process more economical and environmentally friendly.

Application in Novel Reactions: Testing the performance of these new catalytic systems in challenging and synthetically important reactions where high stereocontrol is crucial. Examples include asymmetric additions of organometallic reagents to aldehydes and imines. rsc.org

Table 2: Examples of Chiral Amino Alcohols in Asymmetric Catalysis
Reaction TypeCatalyst System ExampleRole of Amino AlcoholReported Outcome
Addition of Diethylzinc (B1219324) to Aldehydesβ-amino alcohol ligand with a metal salt (e.g., Ti(O-i-Pr)₄). rsc.orgForms a chiral complex that coordinates both reagents, directing the enantioselective addition.High yields and enantiomeric excess (ee > 95%). rsc.org
Asymmetric HydrogenationRuthenium complex with an amino alcohol-derived ligand. researchgate.netCreates a chiral pocket around the metal center, leading to stereoselective hydrogen delivery.Excellent conversion and enantioselectivity. mdpi.com
Cross Aza-Pinacol CouplingsChromium catalyst with a chiral ligand. westlake.edu.cnControls the chemical and stereochemical selectivity of the radical-polar crossover reaction. westlake.edu.cnEfficient synthesis of β-amino alcohols with adjacent chiral centers. westlake.edu.cn

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating the design and discovery process. mdpi.com For a molecule like this compound and its derivatives, multiscale computational modeling can offer profound insights.

Future applications of computational approaches include:

Force Field Development: Creating accurate force field parameters for fluorinated amino alcohols is essential for conducting reliable molecular dynamics (MD) simulations. biorxiv.org These simulations can predict the conformational preferences of molecules containing this scaffold and their dynamic behavior in different environments, such as in solution or bound to a protein.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for the detailed study of reaction mechanisms and transition states in complex systems. frontiersin.orguit.no It can be used to model the behavior of a this compound-based ligand within the active site of a metal catalyst or to simulate the binding of a derivative to a biological target. The QM region provides a high-accuracy electronic structure description of the reactive center, while the MM part treats the surrounding environment classically. frontiersin.org

Virtual Screening and Drug Design: Using molecular docking and other computational techniques to screen virtual libraries of compounds derived from the fluorinated scaffold against biological targets. mdpi.com This approach can prioritize which molecules to synthesize and test experimentally, saving significant time and resources. Computational modeling can also help rationalize observed structure-activity relationships and guide the optimization of lead compounds.

By integrating these advanced computational methods, researchers can build predictive models that guide synthetic efforts, leading to the more rapid and efficient development of novel bioactive molecules and catalysts based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.